4-Epianhydrodemeclocycline
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19ClN2O7 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15+,21-/m0/s1 |
InChI Key |
BQFNYHFSJOJWHN-QVTBRLCASA-N |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Canonical SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Origin of Product |
United States |
Formation and De Novo Synthesis of 4 Epianhydrodemeclocycline
Chemical Pathways Leading to 4-Epianhydrodemeclocycline
The transformation of demeclocycline (B601452) to this compound is primarily driven by two key chemical reactions: acid-catalyzed dehydration and epimerization at a specific chiral center. These reactions can occur under various conditions, leading to the formation of this degradation product.
Acid-Catalyzed Dehydration Reactions
The initial step in the formation of anhydrodemeclocycline (B13423243), a precursor to this compound, is an acid-catalyzed dehydration reaction. This process involves the elimination of a water molecule from the C6-hydroxyl group and the C5a-hydrogen of the demeclocycline structure. This reaction is particularly favored in acidic environments, where the hydroxyl group is protonated, making it a better leaving group. The resulting formation of a double bond between C5a and C6 leads to the formation of anhydrodemeclocycline.
Studies on related tetracyclines have shown that the rate of this dehydration reaction is dependent on the pH of the solution. For instance, the degradation of tetracycline (B611298) hydrochloride, a related compound, is significantly influenced by pH, with acidic conditions accelerating the process. mdpi.comrsc.orgnih.gov
Epimerization Mechanisms at Chiral Centers
The "epi" designation in this compound refers to a change in the stereochemistry at the C4 position of the molecule. This process, known as epimerization, involves the inversion of the chiral center at the C4 carbon. The C4 position in tetracyclines bears a dimethylamino group, and its spatial orientation is crucial for the molecule's biological activity.
The epimerization of tetracyclines is a reversible reaction that is also influenced by pH. semanticscholar.org It is understood to proceed through an enol intermediate. In acidic or neutral solutions, the equilibrium between the natural C4 configuration and its epimer is established. For tetracycline, the C4 epimerization has been shown to follow the kinetics of a first-order reversible reaction, with the equilibrium concentration and the rate of approach to equilibrium being pH-dependent. semanticscholar.org This epimerization can occur either before or after the dehydration step, leading to the formation of this compound. The epimerization of tigecycline, a derivative of minocycline, is also a known degradation pathway that can be accelerated by mildly acidic conditions. google.com
Precursor Transformation in Aqueous and Non-Aqueous Systems
The stability of demeclocycline and its transformation into this compound are significantly affected by the solvent system. In aqueous solutions, particularly under acidic conditions, both dehydration and epimerization are facilitated. The hydrolysis of tetracyclines in aqueous solutions has been shown to follow first-order reaction kinetics. nih.gov
The degradation of tetracycline antibiotics has been studied in various aqueous environments. For example, the degradation of tetracycline hydrochloride in aqueous solution by potassium ferrate was found to be optimal in a pH range of 9-10. nih.gov In contrast, non-aqueous systems may offer a more stable environment for tetracyclines, potentially slowing down the degradation process. However, the presence of residual water or acidic impurities in non-aqueous solvents can still promote the formation of degradation products.
Environmental and Storage Condition-Dependent Formation
Beyond the inherent chemical instability of demeclocycline, external environmental factors and storage conditions play a crucial role in the rate and extent of this compound formation.
Influence of Light Exposure (Photoreactions)
Exposure to light, particularly in the ultraviolet (UV) range, can significantly accelerate the degradation of demeclocycline. Photodegradation can lead to a variety of products, including this compound. The photolysis of demeclocycline hydrochloride solutions has been shown to follow first-order kinetics and is more pronounced in acidic pH. tandfonline.com
Studies on the photodegradation of other tetracyclines have demonstrated that light exposure can lead to complex degradation pathways, including epimerization and the formation of various photoproducts. agilent.comnih.gov The presence of photosensitizers can further enhance these photoreactions. For instance, the photodegradation of tetracycline can be accelerated by the presence of certain substances that absorb light and transfer the energy to the tetracycline molecule. The use of aluminum foil-covered vials has been shown to provide greater photoprotection compared to clear or amber glass vials. tandfonline.com
Below is a table summarizing the photodegradation kinetics of Demeclocycline Hydrochloride (DCL) at different pH values.
| pH | First-Order Rate Constant (k) x 10^3 (min^-1) |
| 2.45 | 1.5 |
| 4.50 | 2.5 |
| 7.00 | 4.0 |
| 8.00 | 5.5 |
| This data is illustrative and based on the general finding that photodegradation is more rapid at higher pH values. |
Role of Moisture and Humidity
Moisture and high humidity are critical factors in the degradation of demeclocycline. Water can act as a reactant in the hydrolysis of the amide group present in the tetracycline structure and can also facilitate the mobility of ions and molecules, thereby promoting acid-catalyzed dehydration and epimerization.
The stability of tetracycline hydrochloride has been shown to be significantly affected by humidity. nih.gov High humidity can lead to the absorption of water by the solid drug substance, creating a localized aqueous environment where degradation reactions can occur. Proper packaging and storage in low-humidity environments are therefore essential to minimize the formation of this compound. The influence of relative humidity on the degradation rate constant of a similar moisture-sensitive drug is illustrated in the table below.
| Relative Humidity (%) | Degradation Rate Constant (k) |
| 50.9 | 0.02 |
| 66.5 | 0.05 |
| 76.4 | 0.12 |
| This data is based on a study of a different drug but illustrates the general trend of increasing degradation with higher humidity. scispace.com |
Impact of Oxidative Stressors
The tetracycline scaffold is known to be susceptible to oxidative degradation. While specific studies detailing the formation of this compound from demeclocycline under oxidative stress are not extensively documented, the general behavior of tetracyclines suggests that oxidative conditions can contribute to their degradation. Oxidative stress involves the generation of reactive oxygen species (ROS), which can interact with and modify the chemical structure of drug molecules.
For the broader class of tetracyclines, enzymatic oxidation has been identified as a mechanism of inactivation. nih.gov This suggests that the demeclocycline molecule could be a target for oxidative enzymes or chemical oxidants, potentially leading to a cascade of reactions that might include epimerization at the C4 position and subsequent dehydration to form this compound. The generation of 4-hydroxy-2-nonenal (4-HNE), a bioactive lipid electrophile, from the oxidation of a mitochondria-specific phospholipid, highlights a novel chemical mechanism involving cross-chain peroxyl radical addition and decomposition under free radical conditions. nih.gov Such free radical-mediated processes are characteristic of oxidative stress and could play a role in the degradation of complex molecules like demeclocycline. Further research is necessary to specifically elucidate the pathways by which oxidative stressors directly lead to the formation of this compound.
Thermal Induction of Formation
The thermal stability of tetracyclines is a critical factor in their formulation and storage. Demeclocycline, like other tetracyclines possessing a hydroxyl group at the C6 position, is particularly susceptible to degradation at elevated temperatures, often in conjunction with acidic conditions. scripps.edu
The formation of this compound under thermal stress is a two-step process involving:
Epimerization at the C4 position: Tetracyclines can undergo epimerization at the C4 dimethylamino group, particularly in solutions of intermediate pH. This reversible reaction leads to the formation of the corresponding 4-epimer, in this case, 4-epidemeclocycline. These 4-epimers are known to have significantly lower biological activity. nih.govscripps.edu
Dehydration: The C6-hydroxyl group of the tetracycline nucleus is prone to elimination, especially under acidic conditions which can be catalyzed by heat. This dehydration reaction results in the formation of a double bond between C5a and C6, creating the "anhydro" form of the molecule.
When both epimerization and dehydration occur, the resulting product is this compound. Forced degradation studies, which involve subjecting a drug substance to more severe conditions than accelerated stability testing, are employed to understand such degradation pathways. nih.gov
Table 1: Factors Influencing Thermal Degradation of Demeclocycline
| Factor | Impact on this compound Formation |
| Temperature | Increased temperature accelerates the rates of both epimerization and dehydration reactions. |
| pH | Acidic conditions (pH < 4) strongly promote the dehydration of the C6-hydroxyl group. Intermediate pH ranges can facilitate C4-epimerization. |
| Moisture | The presence of water can influence the rates of hydrolytic degradation pathways and epimerization. |
Laboratory Synthesis Strategies for this compound
The de novo synthesis of tetracycline analogs is a formidable task due to the stereochemical complexity and chemical sensitivity of the tetracycline core. scripps.edu While specific laboratory syntheses targeting this compound are not extensively published, the strategies employed for the synthesis of tetracyclines and their epimers provide a framework for how such a synthesis could be approached.
Multi-Step Synthetic Routes
The total synthesis of tetracyclines has been a long-standing challenge in organic chemistry, with the first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline, being a landmark achievement. scripps.edu Modern synthetic strategies are often convergent, involving the synthesis of key fragments of the molecule which are then assembled.
A general approach to the tetracycline core would likely involve:
Construction of the A-ring: This typically involves building a highly functionalized ring system that can be later elaborated to include the characteristic amide and enone functionalities.
Formation of the ABCD ring system: This is often achieved through cycloaddition reactions, such as the Diels-Alder reaction, to construct the polycyclic framework.
Stereochemical control: The introduction of multiple stereocenters with the correct relative and absolute configurations is a critical challenge. This often requires the use of chiral starting materials or asymmetric reactions.
Given that this compound is a degradation product, a laboratory synthesis might aim to first synthesize demeclocycline or a key intermediate and then induce the epimerization and dehydration steps under controlled conditions.
Stereoselective and Chemoenzymatic Approaches
Controlling the stereochemistry at the C4 position is crucial for the synthesis of specific tetracycline epimers. While the natural configuration is typically desired for biological activity, the synthesis of the 4-epi form would require a stereoselective approach that favors the formation of this diastereomer. This could potentially be achieved through the use of specific catalysts or by manipulating the reaction conditions to favor the thermodynamically or kinetically controlled formation of the 4-epi isomer.
During the manufacturing process or storage, epimerization of tetracyclines can occur, leading to the formation of 4-epimers which are nearly inactive. nih.gov From an analytical perspective, distinguishing between these isomers can be challenging.
Chemoenzymatic approaches to tetracycline synthesis are less developed but offer potential advantages in terms of stereoselectivity. Enzymes could potentially be used to catalyze key steps in the synthetic sequence, such as the formation of specific stereocenters. For instance, an enzymatic process could be envisioned to selectively epimerize the C4 position or to facilitate the dehydration step under milder conditions than purely chemical methods. However, the application of such chemoenzymatic strategies to the synthesis of this compound remains a prospective area of research.
Degradation Mechanisms and Stability of 4 Epianhydrodemeclocycline
Photodegradation of 4-Epianhydrodemeclocycline
Exposure to light, particularly in the ultraviolet spectrum, is a significant driver of degradation for many tetracycline (B611298) compounds. While specific quantitative data for this compound is limited in publicly available research, the general principles of tetracycline photodegradation can provide insights into its behavior.
Currently, specific quantum yield values for the photodegradation of this compound are not well-documented in scientific literature. The quantum yield, a measure of the efficiency of a photochemical process, is a crucial parameter for modeling the environmental phototransformation of a compound. For related tetracyclines, quantum yields have been shown to be dependent on factors such as pH and the specific chemical form of the molecule.
The identification of photoproducts resulting from the irradiation of this compound is an area that requires further investigation. It is hypothesized that, similar to other tetracyclines, photodegradation would involve complex reactions leading to the formation of various smaller, more polar molecules. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry would be necessary to isolate and identify these transformation products.
The rate of photolysis of this compound is expected to be highly dependent on the wavelength of incident light. Tetracyclines typically exhibit strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, making them susceptible to degradation under solar radiation. The kinetics of photolysis, describing the rate at which the compound degrades upon light exposure, would likely follow first-order or pseudo-first-order models, where the rate of degradation is proportional to the concentration of the parent compound. However, specific kinetic constants for this compound have not been established.
The photodegradation of tetracyclines can be accelerated through photosensitization, a process where other molecules in the environment absorb light energy and transfer it to the antibiotic, leading to its degradation. Furthermore, the interaction of light with tetracyclines and other substances can generate reactive oxygen species (ROS), such as singlet oxygen, hydroxyl radicals, and superoxide anions. These highly reactive species can then attack and degrade the this compound molecule. While the specific role of ROS in the photodegradation of this compound has not been detailed, it is a well-established pathway for the degradation of the broader class of tetracycline antibiotics.
Oxidative Degradation Pathways
Oxidative processes represent another major route for the degradation of this compound. The presence of common oxidants in the environment can lead to the chemical transformation of this compound.
This compound is susceptible to degradation by common oxidants such as hydrogen peroxide and various free radicals. The rate and extent of this degradation would depend on the concentration of the oxidant, temperature, pH, and the presence of catalysts. For instance, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are known to be effective in degrading a wide range of organic pollutants, including tetracycline antibiotics and their degradation products.
Table 1: Potential Oxidative Degradation Reactions of this compound
| Oxidant | Potential Reaction Type | Expected Outcome |
| Hydrogen Peroxide (H₂O₂) | Oxidation | Cleavage of aromatic rings, hydroxylation |
| Hydroxyl Radical (•OH) | Radical Attack | Rapid and non-selective degradation |
| Superoxide Radical (O₂⁻•) | Radical Attack | Contribution to overall degradation |
This table is illustrative and based on the general reactivity of tetracyclines. Specific reaction products for this compound require experimental verification.
The byproducts resulting from the oxidative degradation of this compound have not been extensively characterized in the scientific literature. It is anticipated that oxidation would lead to the cleavage of the tetracyclic ring system, resulting in the formation of a variety of smaller organic molecules. The identification of these byproducts is crucial for a complete understanding of the environmental fate of this compound and for assessing the potential toxicity of its transformation products. Techniques such as high-resolution mass spectrometry would be instrumental in elucidating the structures of these oxidation byproducts.
Hydrolytic Degradation under Varying pH Conditions
The presence of water and the pH of the aqueous environment are critical factors influencing the stability of tetracycline compounds. Hydrolytic reactions can lead to the formation of various degradation products, altering the chemical structure and biological activity of the parent molecule.
It is established that demeclocycline (B601452), the precursor to this compound, is more resistant to acid and alkali degradation compared to chlortetracycline (B606653), though it is still susceptible to these conditions. This suggests that this compound would also undergo degradation under acidic and basic conditions, although the specific rates are yet to be determined. The degradation of a related compound, 4-dedimethylamino sancycline, was found to follow first-order kinetics over a pH range of 2-10.
Table 1: Postulated pH-Dependent Hydrolysis of this compound (Note: This table is based on the general behavior of tetracyclines due to a lack of specific data for this compound.)
| pH Condition | Expected Relative Stability | Predominant Degradation Pathway |
| Acidic (< 3) | Low | Further degradation of the anhydro structure |
| Neutral (≈ 7) | Moderate | Slower hydrolysis |
| Basic (> 9) | Low | Ring cleavage |
Forced degradation studies on related tetracyclines, such as doxycycline (B596269), have shown the formation of multiple degradation products under hydrolytic stress. These studies are crucial for developing stability-indicating analytical methods. For demeclocycline, forced degradation under hydrolytic conditions (acidic, neutral, and basic) leads to the formation of various impurities.
Given that this compound is itself a degradation product of demeclocycline, its further hydrolysis would likely involve cleavage of the remaining ring structures. In alkaline conditions, the formation of isotetracycline derivatives from tetracyclines is a known pathway, which involves the opening of the C ring. It is plausible that this compound would follow a similar degradation pathway.
Thermal Stability and Pyrolytic Pathways
Elevated temperatures can significantly accelerate the degradation of pharmaceutical compounds, leading to a loss of potency and the formation of potentially toxic byproducts.
Thermal decomposition studies on tetracycline and chlortetracycline have provided insights into their stability at high temperatures. These studies show that significant degradation occurs at elevated temperatures. For instance, the thermal decomposition of tetracycline hydrochloride has been observed to occur in multiple steps. While specific degradation profiles for this compound are not available, it is expected to exhibit similar susceptibility to thermal stress. Studies on doxycycline have shown that it undergoes thermo-degradation at high temperatures.
The pyrolysis of tetracycline and chlortetracycline has been shown to yield several decomposition products. Analysis using techniques such as thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) has identified common volatile products.
Table 2: Common Thermal Decomposition Products of Tetracyclines (Note: This table represents general findings for tetracyclines and may not be fully representative of this compound.)
| Decomposition Product | Chemical Formula |
| Dimethylamine | (CH₃)₂NH |
| Methane | CH₄ |
| Carbon Dioxide | CO₂ |
| Ammonia (B1221849) | NH₃ |
| Water | H₂O |
| Isocyanic acid | HNCO |
| Hydrochloric acid | HCl |
During the thermal decomposition of tetracycline hydrochloride, anhydrotetracycline (B590944) has been proposed as an intermediate product resulting from the elimination of water ekb.eg. This suggests that the anhydro structure of this compound is a relatively stable intermediate in the thermal degradation pathway of its parent compound.
Biotransformation and Microbial Biodegradation
Microorganisms play a crucial role in the environmental fate of antibiotics. The ability of bacteria and fungi to metabolize these compounds can lead to their degradation and detoxification.
The biotransformation of tetracycline antibiotics by various microorganisms has been documented. For instance, the yeast strain Cutaneotrichosporon dermatis M503 has been shown to efficiently degrade tetracycline, doxycycline, and chlorotetracycline. The degradation pathways proposed from these studies often involve the removal of methyl and amino groups.
Fungal biotransformation of tetracyclines by marine-derived fungi has also been reported, leading to the formation of unique degradation products. These studies indicate that microbial enzymes are capable of cleaving the tetracycline ring structure. While no studies have specifically investigated the biotransformation of this compound, it is plausible that microorganisms possessing the enzymatic machinery to degrade other tetracyclines could also metabolize this compound. The degradation of tetracyclines by various bacteria and fungi suggests that similar pathways could be involved in the breakdown of this compound.
Assessment of Biodegradability in Environmental Matrices
Direct studies quantifying the biodegradability of this compound in specific environmental matrices like soil and water are limited in publicly available scientific literature. However, its stability can be inferred from studies on closely related tetracycline transformation products. EADMC is primarily formed from its parent compound under acidic conditions through dehydration, a process that creates a more stable aromatic C ring structure. This inherent chemical stability suggests a degree of recalcitrance to rapid degradation.
The persistence of tetracycline transformation products is influenced by various environmental factors, including pH, temperature, and the presence of microbial communities. While specific half-life data for the biodegradation of this compound is not extensively documented, the chemical kinetics of related compounds indicate that epimerization and dehydration reactions are key determinants of its formation and stability. For instance, the conversion of tetracycline to anhydrotetracycline and its epimer, which are structurally analogous to EADMC, has been studied in acidic phosphate (B84403) solutions, revealing that these transformation products can be persistent under such conditions. The energy of activation for these transformation steps ranges from 15 to 27 kcal/mole, highlighting the energy barrier to their formation and subsequent degradation orst.edu.
Table 1: Factors Influencing the Stability of Tetracycline Transformation Products in Environmental Matrices
| Factor | Influence on Stability and Degradation | Research Findings |
|---|---|---|
| pH | Acidic conditions (low pH) promote the formation and stability of anhydro-tetracycline derivatives through dehydration of the parent compound. | The formation of anhydrotetracycline and epianhydrotetracycline from tetracycline is well-documented in acidic solutions (pH 1.5) orst.edu. Photodegradation rates of other tetracyclines have been shown to increase with rising pH mdpi.com. |
| Temperature | Higher temperatures generally increase the rate of chemical degradation reactions. | Activation energies for the formation of tetracycline degradation products, including anhydro forms, have been calculated, showing temperature dependency orst.edu. |
| Microbial Presence | The presence of specific microbial communities with tetracycline-degrading enzymes is essential for biodegradation. | The ability of yeast strains and bacteria containing specific enzymes to degrade the tetracycline structure has been confirmed nih.gov. |
| Sunlight (Photolysis) | Exposure to sunlight can induce photodegradation, breaking down the molecule. | The photodegradation of related tetracyclines like doxycycline is a significant dissipation pathway, with half-lives dependent on pH and light intensity mdpi.com. |
Identification of Microbial Metabolites and Enzymes Involved
While the specific metabolic pathway for this compound has not been fully elucidated, research into the broader class of tetracycline antibiotics has identified key enzymes and mechanisms responsible for their microbial degradation. These enzymes target the core tetracycline scaffold, which is conserved in EADMC.
The most prominent group of enzymes capable of inactivating tetracyclines are the tetracycline destructases . These are flavoenzymes, specifically flavin-dependent monooxygenases, that enzymatically modify and degrade the antibiotic molecule. The first such enzyme to be characterized was Tet(X), which was discovered in the commensal bacterium Bacteroides fragilis. Since then, numerous homologous enzymes have been identified in diverse environmental bacteria from soil metagenomic studies.
These enzymes catalyze the inactivation of tetracyclines through oxidation. The mechanism typically involves the monohydroxylation of the tetracycline molecule. This enzymatic addition of a hydroxyl group destabilizes the molecule, leading to a spontaneous, non-enzymatic breakdown into smaller, inactive products. The specific position of the hydroxylation can vary between different enzymes, leading to different degradation cascades. This enzymatic action is considered a resistance mechanism, as it permanently destroys the antimicrobial activity of the compound. While the primary enzymatic products have been studied for parent tetracyclines, the subsequent non-enzymatic breakdown products of EADMC are not specifically detailed in the literature.
Beyond the well-studied monooxygenases, other microbial enzymes such as laccases and peroxidases have also been shown to degrade tetracyclines, often through oxidative processes that can include hydroxylation, demethylation, and the opening of the aromatic rings. For example, a yeast strain, Cutaneotrichosporon dermatis, has been shown to effectively degrade tetracycline, proposing pathways that involve the shedding of methyl and amino groups nih.gov.
Table 2: Enzymes and Mechanisms Involved in the Degradation of the Tetracycline Core Structure
| Enzyme Class | Specific Example(s) | Source Organism/Environment | Mechanism of Action |
|---|---|---|---|
| Flavin-Dependent Monooxygenases | Tet(X) and other "tetracycline destructases" | Bacteroides fragilis, Soil Bacteria, Legionella longbeachae | Catalyzes the oxidation (monohydroxylation) of the tetracycline scaffold, leading to chemical instability and subsequent non-enzymatic degradation. |
| Peroxidases | Engineered Myoglobin (YWW Mb), Manganese Peroxidase | Laboratory-engineered enzymes | Catalyzes degradation using an oxidant like H₂O₂, leading to pathways such as hydroxylation, methyl oxidation, and decarbonization. |
| Laccases | Laccase from Trametes versicolor | White-rot fungi | Oxidizes the tetracycline molecule, often in the presence of a redox mediator, leading to its breakdown. |
| Fungal Enzymes | Enzymes from Cutaneotrichosporon dermatis | Yeast | Proposed degradation pathways include the shedding of methyl and amino groups from the tetracycline structure nih.gov. |
Molecular Interactions and Mechanistic Studies in Vitro
Interaction with Bacterial Regulatory Elements
The tetracycline (B611298) repressor protein (TetR) is a key regulatory element in bacteria, controlling the expression of tetracycline resistance genes. wikipedia.org The ability of tetracycline-class compounds to bind to TetR is central to their function in inducible gene expression systems. wikipedia.org
While specific kinetic and thermodynamic data for the binding of 4-Epianhydrodemeclocycline to the Tetracycline Repressor (TetR) are not extensively documented, the behavior of closely related tetracycline analogs provides a strong model for this interaction. The binding of tetracyclines to the TetR homodimer is a critical event that triggers a significant conformational change in the protein. nthu.edu.tw This allosteric transition reduces TetR's affinity for its DNA operator sequence (tetO) by several orders of magnitude, leading to the derepression of gene transcription. nthu.edu.tw
The process is typically enthalpy-driven. For instance, the binding of the tetracycline-Mg²+ complex to TetR is characterized by a high association constant (Kₐ) in the range of 10⁹ M⁻¹, a value that drops precipitously upon inducer binding, effectively switching gene expression on. nthu.edu.tw The interaction involves the tetracycline molecule fitting into a specific binding tunnel within the regulatory core of the TetR dimer. nthu.edu.tw This binding event initiates a cascade of conformational shifts, culminating in the movement of the DNA-binding domains, which can no longer effectively engage the tetO sequence. nthu.edu.tw Given its structural similarity, this compound is anticipated to follow a comparable mechanism of interaction with TetR.
Table 1: Representative Thermodynamic Parameters for Inducer Binding to TetR
| Inducer | Binding Constant (Kₐ) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |
|---|---|---|---|
| Tetracycline-Mg²⁺ | ~10⁹ M⁻¹ | Negative (Exothermic) | Favorable |
The interaction between tetracycline analogs and TetR is the foundation of the widely used Tet-On and Tet-Off inducible gene expression systems. wikipedia.orgaddgene.org These systems employ a modified tetracycline transactivator (tTA) or a reverse tetracycline transactivator (rtTA), which are fusion proteins containing the TetR protein and a viral activation domain. wikipedia.org
Tet-Off System : The tTA protein binds to the tetracycline response element (TRE) in the promoter of a target gene and activates its transcription. In the presence of an effector molecule like doxycycline (B596269) or anhydrotetracycline (B590944), the effector binds to the tTA, preventing it from binding to the TRE and thus switching gene expression off. addgene.org
Tet-On System : The rtTA protein works in the opposite manner. It can only bind to the TRE and activate transcription in the presence of an effector molecule. addgene.org
Compounds structurally related to this compound have proven to be effective modulators of these systems. For example, anhydrotetracycline is a common effector used in these systems. nih.gov Furthermore, studies on 4-epidoxycycline, another C4-epimer, have demonstrated that it is as efficient as doxycycline in switching gene expression on or off in both Tet-On and Tet-Off systems. nih.gov This indicates that the 4-epi stereochemistry does not impede the necessary interaction with the transactivator proteins. Consequently, this compound is expected to function as a potent effector in these model systems, capable of titrating gene expression with precision.
Enzyme Inhibition and Modulation
A critical area of research is the ability of tetracycline analogs to inhibit enzymes that confer bacterial resistance to this class of antibiotics. Tetracycline Destructases (TDases) are a family of flavin monooxygenase enzymes that inactivate tetracyclines through oxidation, posing a threat to the efficacy of even latest-generation tetracycline antibiotics. nih.gov
Research has identified anhydrotetracycline (aTc) and its analogs as potent, broad-spectrum inhibitors of TDases. nih.govmedchemexpress.com Anhydrodemeclocycline (B13423243) (aDem), a closely related chlorinated analog of this compound, has shown significant inhibitory activity. In vitro studies have demonstrated that anhydrodemeclocycline potently inhibits the degradation of tetracycline antibiotics by TDases such as Tet(X). nih.govresearchgate.net This inhibition effectively rescues the activity of tetracyclines against bacteria expressing these resistance enzymes. nih.gov
The potency of inhibition varies depending on the specific enzyme and the tetracycline substrate. For example, anhydrodemeclocycline shows potent inhibition of Tet(X)-mediated degradation of tetracyclines, with IC₅₀ values in the low micromolar range. nih.gov
Table 2: In Vitro Inhibitory Activity of Anhydrodemeclocycline against TDases
| Enzyme | Antibiotic Substrate | Inhibitor | Apparent IC₅₀ (µM) |
|---|---|---|---|
| Tet(X) | Tetracycline | Anhydrodemeclocycline | 1–4 |
| Tet(X)_3 | Tetracycline | Anhydrodemeclocycline | 1–4 |
Data sourced from studies on anhydrodemeclocycline, a close structural analog of this compound. nih.gov
The structural basis for the inhibition of TDases by anhydrotetracycline analogs has been elucidated through X-ray crystallography. Although a crystal structure complexed specifically with this compound is not available, structures with bound anhydrotetracycline and other tetracyclines reveal the mechanism of interaction.
Anhydrotetracycline binds within the active site of the TDase, occupying the same pocket as the tetracycline substrate. nih.gov The inhibitor's planar A-ring structure is a key feature for effective binding. The interactions within the active site are multifaceted, involving hydrogen bonds and hydrophobic contacts with key amino acid residues. This binding mode suggests that anhydrotetracycline analogs act as competitive inhibitors, preventing the substrate from accessing the catalytic machinery of the enzyme. nih.gov The specific orientation and interactions explain why these molecules are poor substrates themselves but effective inhibitors.
The inhibition of TDases by anhydrotetracycline and its analogs is generally characterized by competitive inhibition. nih.gov These molecules compete with tetracycline substrates for binding to the enzyme's active site. khanacademy.org The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
As shown in Table 2, anhydrodemeclocycline exhibits IC₅₀ values in the low micromolar range against certain TDases, indicating potent inhibition. nih.gov The kinetic profile suggests that these inhibitors could act as "adjuvants," administered alongside tetracycline antibiotics to protect them from enzymatic inactivation by resistant bacteria. The mechanism may involve the inhibitor acting as a competitive, slow-turnover substrate, effectively tying up the enzyme and preventing it from degrading the active antibiotic. nih.gov
Interactions with Nucleic Acids and Proteins
The interaction of tetracycline derivatives with biological macromolecules is a crucial aspect of their mechanism of action and biodistribution.
Currently, there is a lack of specific studies detailing the non-specific binding of this compound to DNA and RNA. However, research on the broader class of tetracycline antibiotics indicates that these molecules can interact with nucleic acids. Tetracyclines have been shown to bind to bacterial ribosomes, which are composed of ribosomal RNA (rRNA) and proteins, to inhibit protein synthesis. wikipedia.orgdrugbank.com This interaction is fundamental to their antibiotic activity. Furthermore, studies on various tetracycline derivatives have demonstrated their ability to interact with DNA, potentially through intercalation or groove binding. core.ac.uk These interactions are often influenced by the presence of metal ions. core.ac.uk The binding of tetracyclines to double-stranded RNA has also been suggested as a possible explanation for their broad range of effects. wikipedia.org Without direct experimental data for this compound, its specific binding characteristics with DNA and RNA remain to be elucidated.
The binding of drugs to plasma proteins, such as albumin, significantly influences their distribution and availability in the body. Bovine Serum Albumin (BSA) is a widely used model protein for these studies due to its structural similarity to human serum albumin.
While direct studies on this compound are limited, research on the closely related compounds, anhydrotetracycline (AHTC) and demeclocycline (B601452), provides valuable insights into its potential affinity for BSA. Anhydrotetracycline, a major degradation product of tetracycline, has been shown to bind to BSA with a notable affinity. researchgate.netnih.gov
Studies on various tetracycline derivatives have shown that they primarily bind to Site I on albumin. nih.gov The binding is often driven by a combination of enthalpic and entropic factors, suggesting the involvement of hydrophobic interactions and hydrogen bonding. researchgate.netnih.gov The binding of these molecules can also induce conformational changes in the protein structure. nih.gov
Below is a table summarizing the binding parameters for the interaction of anhydrotetracycline (AHTC) and other tetracycline derivatives with Bovine Serum Albumin (BSA).
| Compound | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) | Thermodynamic Parameters | Primary Binding Site |
|---|---|---|---|---|
| Anhydrotetracycline (AHTC) | ~105 | Not specified | Enthalpically and entropically driven | Not specified |
| Demeclocycline | 0.8 to 3.2 x 106 | 1.3 - 3.4 | Not specified | Site I |
| Tetracycline | 4.50 × 104 (at 298 K) | Not specified | Not specified | Not specified |
| Anhydrotetracycline (ATC) | 1.45 × 105 (at 298 K) | Not specified | Not specified | Not specified |
This data is based on studies of anhydrotetracycline and demeclocycline and is intended to provide an estimate of the potential binding characteristics of this compound. researchgate.netnih.govnih.govd-nb.info
Cellular Uptake and Intracellular Localization (Non-Clinical In Vitro Models)
The ability of a compound to traverse cell membranes and its subsequent distribution within the cell are critical determinants of its biological activity.
Specific studies on the transport mechanisms of this compound across cell membranes are not currently available. However, the transport of tetracyclines, in general, has been studied in both bacterial and eukaryotic cells.
In bacteria, tetracyclines are thought to enter the cell via passive diffusion through porin channels in the outer membrane. wikipedia.orgnih.gov The uptake is influenced by the electrochemical gradient across the cell membrane. researchgate.net The lipophilicity of the tetracycline derivative can also play a role in its ability to diffuse across the lipid bilayer. researchgate.net
In eukaryotic cells, the transport of various molecules can occur through several mechanisms, including:
Passive Diffusion: Movement of substances across the membrane down their concentration gradient. byjus.com
Facilitated Diffusion: Transport mediated by membrane proteins, such as channels or carriers, still following the concentration gradient. byjus.com
Active Transport: Energy-dependent movement of substances against their concentration gradient, requiring transporter proteins. byjus.com
The specific transporters and pathways involved in the cellular uptake of this compound in non-clinical in vitro models have yet to be identified. The physicochemical properties of this compound, such as its charge and lipophilicity, would be expected to influence its primary mode of transport. The zwitterionic nature of tetracycline has been identified as a key factor in its passage through cell membranes. nih.gov
There is a lack of specific research on the subcellular distribution and compartmentalization of this compound in non-clinical in vitro models. For the parent class of tetracycline antibiotics, their primary intracellular target in bacteria is the ribosome, indicating their presence in the cytoplasm. wikipedia.org In eukaryotic cells, the distribution of a compound is influenced by its chemical properties and interactions with intracellular components and organelles. The ultimate subcellular localization of this compound would depend on its transport across organellar membranes and its affinity for various intracellular structures. Without dedicated studies, any description of its subcellular fate remains speculative.
Analytical Methodologies for 4 Epianhydrodemeclocycline
Chromatographic Separation Techniques
Chromatography is the cornerstone for resolving 4-Epianhydrodemeclocycline from its parent compound and other related substances. The inherent structural similarities between tetracycline (B611298) analogues necessitate highly selective separation methods.
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of this compound. Its precision, robustness, and high resolution make it ideal for impurity profiling in quality control settings.
Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the separation of tetracyclines and their impurities. sigmaaldrich.comnih.gov Method development focuses on optimizing selectivity and resolution between the main active pharmaceutical ingredient (API) and its related compounds, including this compound.
The process typically involves a systematic evaluation of several key parameters:
Stationary Phase Selection: A variety of reversed-phase columns can be employed. While standard C18 and C8 columns are common, stationary phases like poly(styrene-divinylbenzene) copolymers have also been shown to be effective for Demeclocycline (B601452) and its impurities. researchgate.netnih.gov The choice of stationary phase significantly influences the selectivity of the separation. chromatographyonline.com
Mobile Phase Composition: The mobile phase composition is critical for achieving separation. It usually consists of an aqueous buffer and an organic modifier.
pH of Aqueous Buffer: The pH is a crucial parameter affecting the retention and peak shape of tetracyclines, which are ionizable compounds. chromatographyonline.com For Demeclocycline analysis, mobile phases with alkaline pH (around 9.0) have been successfully used. researchgate.netnih.gov The pH must be carefully controlled to ensure consistent retention times and resolution.
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic solvents used to modulate the elution strength of the mobile phase. researchgate.netchromatographyonline.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate a wide range of impurities with different polarities within a reasonable timeframe. americanpharmaceuticalreview.comnih.gov
Additives: To improve peak symmetry and minimize tailing caused by the interaction of tetracyclines with residual silanol (B1196071) groups on silica-based columns, various additives can be incorporated into the mobile phase. nih.gov These include chelating agents like ethylenediaminetetraacetic acid (EDTA) to prevent complexation with metal ions, and ion-pairing agents like tetrabutylammonium (B224687) hydrogen sulphate. researchgate.netnih.gov Methanesulfonic acid has also been reported to effectively reduce peak asymmetry for tetracycline compounds. nih.gov
Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 40°C or 60°C) can improve peak shape, reduce viscosity of the mobile phase, and enhance separation efficiency. researchgate.netnih.gov
Detection: Ultraviolet (UV) detection is standard, with wavelengths typically set between 254 nm and 280 nm for monitoring tetracycline derivatives. researchgate.netnih.gov
The final validated method must demonstrate specificity, linearity, accuracy, and precision as per International Council for Harmonisation (ICH) guidelines. ijcrt.org
| Parameter | Typical Conditions for Demeclocycline Impurity Analysis |
|---|---|
| Stationary Phase | Poly(styrene-divinylbenzene) or C8 Shield RP researchgate.net |
| Column Dimensions | 75 mm x 4.6 mm, 3.5 µm researchgate.net |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic modifier (e.g., Acetonitrile/Methanol) researchgate.netchromatographyonline.com |
| Buffer Example | 0.2 M Potassium Phosphate (B84403) (pH 9.0) with EDTA and Tetrabutylammonium Hydrogen Sulphate nih.gov |
| Flow Rate | ~1.0 mL/min nih.gov |
| Column Temperature | 40-60°C researchgate.netnih.gov |
| Detection Wavelength | 254 nm nih.gov |
The term "4-epi" in this compound signifies that it is an epimer of anhydrodemeclocycline (B13423243). Epimers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Due to their diastereomeric relationship, this compound and its corresponding isomer can be separated using standard achiral chromatographic techniques, most notably the reversed-phase HPLC methods described above. researchgate.net
The separation is achieved by exploiting the different physicochemical properties of the diastereomers, which lead to differential interactions with the achiral stationary phase. Therefore, the development of specific chiral separation methodologies using chiral stationary phases (CSPs) is generally not required for this particular analysis. researchgate.netnih.gov The optimization of mobile phase pH and composition in RP-HPLC is usually sufficient to achieve the necessary resolution between the epimers. researchgate.net
For specialized applications requiring confirmation of optical activity, HPLC can be coupled with a polarimetric detector. oup.com This setup can provide information on the specific rotation of the eluting compounds, confirming the identity of the optically active epimers in real-time. oup.com
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides an orthogonal detection method to UV, offering enhanced sensitivity and unparalleled specificity for structural confirmation. semanticscholar.org
For the analysis of polar and thermally labile compounds like tetracyclines, Electrospray Ionization (ESI) is the most commonly used ionization technique. nih.gov Optimization of the ESI source parameters is vital to achieve a stable and intense signal for this compound.
Ionization Mode: Tetracyclines contain basic functional groups (dimethylamino group) and are readily protonated. Therefore, ESI is typically operated in the positive ion mode to detect the protonated molecule [M+H]⁺. icm.edu.pl
Mobile Phase Compatibility: The mobile phase composition used for HPLC separation must be compatible with MS. Volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, are preferred over non-volatile phosphate buffers. The presence of organic modifiers like methanol or acetonitrile is beneficial for the ESI process.
Source Parameters: Key parameters that are optimized include:
Capillary Voltage: The voltage applied to the ESI needle, which is adjusted to maximize the ion signal.
Nebulizing and Drying Gas: The flow rates and temperature of the nebulizer gas (typically nitrogen) and drying gas are optimized to facilitate efficient desolvation of the droplets and formation of gas-phase ions.
Source Temperature: The temperature of the ion source is controlled to ensure complete desolvation without causing thermal degradation of the analyte.
Systematic optimization of these parameters ensures maximum sensitivity and reproducibility for the quantification of this compound at trace levels. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful tool for the unambiguous structural confirmation of impurities. In this technique, the protonated molecule of this compound (the precursor ion) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is a unique fingerprint of the molecule's structure.
While a specific fragmentation spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the well-understood behavior of the tetracycline class. icm.edu.plnih.gov The core structure of tetracyclines undergoes characteristic fragmentation pathways.
Initial Losses: The fragmentation of tetracyclines often begins with the neutral loss of small molecules such as water (H₂O) and ammonia (B1221849) (NH₃) from the protonated precursor ion.
Ring Cleavages: Subsequent fragmentation involves cleavages of the four-ring system. For example, studies on the related compound Doxycycline (B596269) show characteristic product ions resulting from specific bond breakages within the polycyclic structure. icm.edu.plresearchgate.net
Characteristic Ions: The specific m/z values of the precursor and product ions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for highly selective quantification. For structural confirmation, the presence of multiple, characteristic product ions at the correct relative abundances provides strong evidence for the identity of this compound.
| Analysis Stage | Parameter/Observation | Typical Application for this compound |
|---|---|---|
| Ionization | Technique | Electrospray Ionization (ESI) nih.gov |
| Mode | Positive Ion Mode, detecting [M+H]⁺ icm.edu.pl | |
| Fragmentation (MS/MS) | Precursor Ion | [M+H]⁺ of this compound |
| Common Neutral Losses | H₂O, NH₃ | |
| Structural Confirmation | Monitoring characteristic product ions from ring system cleavage |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, which is itself a non-volatile molecule, GC-MS is not used for direct analysis of the compound. Instead, its application lies in the characterization of volatile byproducts that may arise during its synthesis, degradation, or as impurities in manufacturing processes. researchgate.net
The process involves separating volatile compounds in a gas chromatograph, which are then ionized and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. nih.gov This method is particularly useful for analyzing the headspace of a sample, where volatile compounds accumulate. nih.gov For instance, various solvents or reagents used in the synthesis of tetracycline-class antibiotics could be detected as volatile impurities.
While specific studies detailing the volatile byproducts of this compound are not prevalent, the methodology is widely applied in the analysis of volatile organic compounds (VOCs) from complex matrices. nih.govresearchgate.net The technique involves sample preparation, such as headspace solid-phase microextraction (HS-SPME), followed by thermal desorption of the analytes into the GC-MS system. nih.gov This approach allows for the detection of a wide range of compounds, including hydrocarbons, alcohols, aldehydes, and ketones, which could potentially be formed through side reactions or degradation pathways. researchgate.net
Spectroscopic Characterization Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. unchainedlabs.com For a compound like this compound, which possesses a chromophoric tetracyclic ring system, UV-Vis spectroscopy serves as a straightforward and effective tool for quantification and purity assessment.
The methodology is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. unchainedlabs.com By measuring the absorbance at a specific wavelength of maximum absorption (λmax), the concentration of this compound in a solution can be accurately determined. This technique is valued for its simplicity, speed, and the small sample volumes required. unchainedlabs.com
Purity assessment can also be performed using UV-Vis spectroscopy. The presence of impurities with different chromophores will alter the shape of the absorption spectrum and may lead to shifts in the λmax. By comparing the spectrum of a sample to that of a pure reference standard, one can qualitatively assess its purity. Furthermore, the ratio of absorbances at different wavelengths can be used as an indicator of purity.
| Parameter | Description | Application to this compound |
| λmax | Wavelength of maximum absorbance. | Key parameter for quantitative analysis. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Used in the Beer-Lambert equation for concentration determination. |
| Absorbance Spectrum | A plot of absorbance versus wavelength. | Used for purity assessment by comparing the spectral shape to a reference standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex antibiotics like this compound. nih.govresearchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukjchps.com
¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the connectivity between adjacent protons (spin-spin coupling). jchps.com The chemical shift of each proton in the this compound structure is influenced by neighboring functional groups and its spatial orientation.
¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms in a molecule. udel.edu Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. ceitec.cz The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms, making it a powerful tool for identifying functional groups and the carbon skeleton. udel.edu
2D NMR Spectroscopy techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netnih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. core.ac.ukceitec.cz
These combined NMR techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound. preprints.org
| NMR Technique | Information Provided | Relevance to this compound Structure |
| ¹H NMR | Proton environment, count, and connectivity. | Assigns specific protons in the tetracyclic system and side chains. jchps.com |
| ¹³C NMR | Number and type of carbon atoms. | Defines the carbon backbone and identifies key functional groups like carbonyls. udel.edu |
| COSY | ¹H-¹H coupling networks. | Establishes proton-proton adjacencies within the rings. nih.gov |
| HSQC | Direct ¹H-¹³C correlations. | Links specific protons to their directly bonded carbons. core.ac.uk |
| HMBC | Long-range ¹H-¹³C correlations. | Connects molecular fragments to build the complete structure. core.ac.uk |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govresearchgate.net Both methods probe the vibrational modes of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govnih.gov
Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. For example, the presence of hydroxyl (-OH) groups would result in a broad absorption band, while carbonyl (C=O) groups would show strong, sharp absorptions. pressbooks.pub Aromatic C=C bonds and C-H bonds also produce distinct signals. libretexts.org
Raman Spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations. It can provide valuable information about the carbon skeleton of the tetracyclic structure. Resonance Raman spectroscopy, in particular, has been shown to be a sensitive technique for monitoring small concentration changes of tetracycline and its degradation products, such as 4-epianhydrotetracycline (B1505794), a closely related compound. nih.govnih.gov This suggests its potential for the selective detection and analysis of this compound, even in complex mixtures. nih.govnih.gov The technique offers advantages such as minimal sample preparation and short measurement times. nih.gov
| Functional Group (in Tetracycline Core) | Typical IR Absorption (cm⁻¹) | Typical Raman Signal (cm⁻¹) |
| O-H Stretch (Alcohols, Phenols) | 3200-3600 (broad) | Weak |
| C-H Stretch (Aromatic/Alkene) | 3000-3100 | Strong |
| C-H Stretch (Alkane) | 2850-3000 | Strong |
| C=O Stretch (Ketones, Amides) | 1630-1750 (strong, sharp) | Moderate to Strong |
| C=C Stretch (Aromatic/Alkene) | 1450-1650 | Strong |
| C-O Stretch (Alcohols, Ethers) | 1050-1300 | Weak |
Advanced Detection and Quantification Strategies
Electrochemical Sensors and Biosensors
Electrochemical sensors and biosensors represent a rapidly advancing field for the detection and quantification of various analytes, including antibiotics. mdpi.com These devices offer advantages such as high sensitivity, selectivity, rapid response, and the potential for portability, making them suitable for in-situ monitoring. nih.gov While specific sensors for this compound are not widely documented, the principles used for other tetracyclines are directly applicable.
An electrochemical sensor typically involves modifying an electrode surface with materials that enhance its analytical performance. mdpi.com For biosensors, a biological recognition element, such as an aptamer or antibody, is immobilized on the electrode surface to achieve high selectivity for the target molecule. nih.gov Aptamers, which are single-stranded DNA or RNA molecules, are particularly attractive due to their high stability and specificity. researchgate.net
The detection mechanism often relies on monitoring changes in an electrochemical signal (e.g., current or impedance) upon the binding of the target analyte to the sensor surface. mdpi.com For example, an aptasensor designed for a tetracycline derivative would see the binding of the molecule to the immobilized aptamer, causing a measurable change in the electron transfer properties at the electrode-solution interface. nih.govpreprints.org Research on aptasensors for oxytetracycline (B609801) has demonstrated low limits of detection, satisfying regulatory limits for antibiotic residues in food products. nih.gov This approach holds significant promise for the development of sensitive and selective sensors for this compound.
| Sensor Component | Function | Example Materials/Molecules |
| Transducer | Converts the binding event into a measurable signal. | Gold, glassy carbon, or screen-printed electrodes. mdpi.com |
| Recognition Element | Binds specifically to the target analyte. | DNA Aptamers, Antibodies. nih.gov |
| Surface Modification | Enhances conductivity, surface area, and immobilization. | Nanomaterials (e.g., gold nanoparticles, carbon nanotubes), conductive polymers. mdpi.commdpi.com |
| Redox Probe | Facilitates the electrochemical signal generation. | Ferri/ferrocyanide couple [Fe(CN)₆]³⁻/⁴⁻. nih.gov |
Immunoassays and Antibody-Based Detection
Immunoassays represent a class of analytical methods that utilize the specific binding between an antibody and an antigen for detection. In the context of tetracycline-related compounds, these techniques can offer high throughput and sensitivity. Methodologies such as Enzyme-Linked Immunosorbent Assay (ELISA) are based on the highly selective recognition of a target analyte by a specific antibody mdpi.com.
While polyclonal and monoclonal antibodies have been developed for the broader class of tetracyclines, the generation of antibodies with high specificity exclusively for the this compound degradation product is not widely documented in scientific literature creative-diagnostics.com. The development of such an assay would depend on producing an antibody capable of distinguishing the subtle structural differences of the 4-epianhydro form from the parent compound and other related degradation products. The principle of a competitive immunoassay, a common format for small molecules, involves competition between the free analyte (this compound) in a sample and a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Despite their potential for rapid screening, immunoassays have inherent limitations, including the potential for cross-reactivity with structurally similar compounds, which can affect selectivity. Furthermore, the stability and batch-to-batch consistency of the biological reagents (antibodies and enzymes) can present challenges mdpi.com.
Sample Preparation and Matrix Effects
Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, as it serves to isolate the analyte from complex sample matrices, concentrate it, and minimize interferences researchgate.netsigmaaldrich.com. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of tetracyclines and their derivatives from various matrices sigmaaldrich.com. The method involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the analyte is subsequently eluted with a suitable solvent. For tetracycline compounds, hydrophilic-lipophilic balance (HLB) sorbents are common due to their ability to retain a wide range of compounds nih.gov. The process is typically optimized by adjusting the sample pH, selecting appropriate conditioning, washing, and eluting solvents nih.gov.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Sorbent Type | Hydrophilic-Lipophilic Balance (HLB) | Effective retention of tetracyclines | nih.gov |
| Sample pH | Adjusted to ~4.0 | Optimizes analyte charge and retention | nih.gov |
| Washing Solvent | Water or mild organic solvent mix | Removes polar interferences | mdpi.com |
| Eluting Solvent | Methanol or Acetonitrile | Desorbs the analyte from the sorbent | nih.gov |
Liquid-Liquid Extraction (LLE) is a traditional sample preparation method based on the differential partitioning of an analyte between two immiscible liquid phases researchgate.net. A variation known as Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has been effectively used for tetracyclines. This technique involves adding a salt to an aqueous/water-miscible organic solvent mixture (e.g., water/acetonitrile) to induce phase separation, driving the analytes into the organic layer nih.gov. LLE can be effective but may be more labor-intensive and consume larger volumes of organic solvents compared to SPE sigmaaldrich.comresearchgate.net.
Matrix effects, which are the alteration of analytical signal due to co-eluting substances from the sample matrix, can significantly impact the accuracy and precision of an analysis researchgate.net. These effects can cause signal suppression or enhancement, particularly in sensitive detection techniques like mass spectrometry.
Several strategies are employed to mitigate matrix interference:
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering components, although it may also lower the analyte concentration to below the detection limit of the instrument sciex.com.
Use of Chelating Agents: Tetracyclines, including their degradation products, can chelate with divalent metal ions (e.g., Ca²⁺, Mg²⁺) present in the matrix, leading to poor recovery researchgate.net. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the extraction buffer can bind these metal ions, preventing the loss of the target analyte researchgate.netresearchgate.net.
Optimized Chromatographic Separation: Improving the chromatographic resolution to separate the analyte peak from interfering matrix components is a fundamental strategy. This can be achieved by adjusting the mobile phase composition, gradient, or selecting a different stationary phase researchgate.net.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for systematic errors caused by matrix effects mdpi.com.
Method Validation and Quality Assurance (Non-Clinical Focus)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose iosrphr.orgdemarcheiso17025.com. For non-clinical applications, such as purity testing or stability studies, validation ensures the reliability and integrity of the generated data. Key validation parameters are defined by international guidelines scielo.br.
Accuracy: Refers to the closeness of a measured value to the true or accepted value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. For tetracyclines, mean recoveries between 88.6% and 103.6% have been reported in validated methods nih.gov.
Precision: Describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations) scielo.brdcvmn.org. Validated methods for tetracyclines have shown RSD values in the range of 3.9-6.1% nih.gov.
Selectivity (or Specificity): Is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components scielo.br. In chromatographic methods, this is demonstrated by achieving baseline separation of the analyte from other compounds and by assessing peak purity sigmaaldrich.com.
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. Linearity is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999 nih.gov.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that produces a signal-to-noise ratio of typically 3:1.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1 nih.gov.
The determination of LOD and LOQ is crucial for impurity analysis and for determining trace levels of the compound. Experiments to estimate LOD and LOQ should be conducted at concentrations close to these expected values europa.eu. For tetracycline degradation products, LOQ values can vary significantly based on the analytical technique employed.
| Compound | Analytical Method | Quantification Limit (Injected Amount) | Reference |
|---|---|---|---|
| 4-Epianhydrotetracycline (EATC) | LC with Fluorescence Detection | 25 ng | nih.gov |
| Anhydrotetracycline (B590944) (ATC) | LC with Fluorescence Detection | 50 ng | nih.gov |
| Epitetracycline (ETC) | Chemiluminometric Method | 0.5 µg | researchgate.net |
| Anhydrotetracycline (ATC) | Chemiluminometric Method | 0.04 µg | researchgate.net |
Environmental Occurrence and Transformation of 4 Epianhydrodemeclocycline
Detection in Environmental Compartments
Direct detection and quantification of 4-epianhydrodemeclocycline in the environment are not widely reported in scientific literature, indicating a significant data gap. However, the detection of its parent compound, demeclocycline (B601452), suggests the potential for this compound to be present in various environmental matrices.
Specific monitoring data for this compound in aquatic systems is scarce. The formation of analogous compounds, such as 4-epianhydrotetracycline (B1505794) from tetracycline (B611298), is a known pathway, suggesting that this compound could be formed from demeclocycline in water.
Research in a karst wetland has identified the parent compound, demeclocycline, in both surface water and groundwater. In that specific study, demeclocycline was detected in 25% of water samples, with concentrations ranging from 6.60 to 12.54 ng/L. nih.gov The presence of the parent compound implies that its degradation products, including this compound, may also be present, though they were not measured in the study. The hydrolysis of tetracyclines, a process that can lead to the formation of epi- and anhydro- forms, is influenced by pH and temperature. nih.govnih.gov
There is a notable lack of studies that have specifically quantified this compound in soil and sediment. However, the parent compound, demeclocycline, has been detected in these compartments. In a study of a typical karst wetland, demeclocycline was found in 88% of sediment samples, with concentrations between 6.6 and 15.8 ng/g. nih.gov The higher detection frequency and concentration in sediment compared to water suggest that demeclocycline, and likely its transformation products, tend to accumulate in solid matrices. The strong sorption of tetracyclines to soil and sediment particles is a well-documented phenomenon that limits their mobility but can create a long-term reservoir of these compounds and their derivatives. wikipedia.orgnih.gov
Environmental Fate and Persistence
The environmental fate and persistence of this compound are largely inferred from the behavior of other tetracyclines due to a lack of direct research on this specific compound.
There are no specific studies detailing the sorption and desorption behavior of this compound in soils and sediments. For the broader class of tetracyclines, sorption is a key process governing their environmental distribution. tandfonline.com This process is highly dependent on soil and sediment properties such as organic matter content, clay content, pH, and cation exchange capacity. wikipedia.org Tetracyclines are known to bind strongly to soil particles, which limits their mobility but increases their persistence. It is plausible that this compound would exhibit similar strong sorption characteristics, but empirical data are required to confirm this.
The leaching potential of this compound in terrestrial systems has not been specifically investigated. The mobility of tetracyclines in soil is generally considered low due to their high sorption affinity. wikipedia.org Studies on oxytetracycline (B609801) have shown only trace amounts in subsurface soil and non-detectable levels in lysimeter water, indicating low mobility. acs.org Based on the expected strong sorption behavior analogous to other tetracyclines, the leaching potential of this compound is presumed to be low. However, without specific studies, this remains an assumption.
Dissipation Kinetics and Half-Life in Different Environmental Media
The environmental persistence of this compound, a transformation product of the antibiotic demeclocycline, is a critical factor in assessing its potential environmental impact. While specific dissipation data for this compound is limited in scientific literature, the behavior of parent tetracyclines provides valuable insights into its likely environmental fate. The dissipation of tetracycline compounds in various environmental compartments, including soil, water, and sediment, is influenced by a combination of biotic and abiotic degradation processes.
The dissipation kinetics of tetracyclines in soil often follow first-order or biphasic models. nih.gov The initial rapid dissipation phase is typically attributed to factors such as sorption to soil particles and initial degradation, followed by a slower phase where the compound is more strongly bound or less bioavailable. The half-life (DT50) of tetracyclines in soil can vary significantly depending on soil type, temperature, moisture content, and microbial activity. For instance, the median dissipation half-lives for tetracycline (TC), oxytetracycline (OTC), and chlortetracycline (B606653) (CTC) in agricultural soil have been reported to range from 20.0 to 38.8 days. nih.gov Among these, oxytetracycline has been observed to have the lowest dissipation rates due to its higher structural stability. nih.gov It is plausible that this compound exhibits similar persistence, with its half-life being influenced by the same environmental factors.
The following interactive table provides a summary of reported half-lives for related tetracycline compounds in different environmental media, which can serve as an estimate for the potential persistence of this compound.
| Compound | Environmental Medium | Half-Life (days) | Conditions | Reference |
|---|---|---|---|---|
| Tetracycline | Agricultural Soil | 20.0 - 38.8 (median) | Field conditions | nih.gov |
| Oxytetracycline | Agricultural Soil | ~38.8 (median) | Field conditions, noted for lower dissipation | nih.gov |
| Chlortetracycline | Agricultural Soil | ~20.0 (median) | Field conditions | nih.gov |
| Tetracyclines | Soil | ~10 | Sandy and clay soils | wur.nl |
| Cephalosporins (as a proxy) | Surface Water (dark) | 2.7 - 18.7 | Laboratory conditions | nih.gov |
| Cephalosporins (as a proxy) | Surface Water (sunlight) | 2.2 - 5.0 | Laboratory conditions | nih.gov |
| Cephalosporins (as a proxy) | Oxic Sediment | 0.8 - 3.1 | Laboratory conditions | nih.gov |
| Cephalosporins (as a proxy) | Anoxic Sediment | 1.1 - 4.1 | Laboratory conditions | nih.gov |
Transformation Pathways in Natural Environments
The transformation of this compound in natural environments is a complex process involving both abiotic and biotic pathways. These transformations can lead to the formation of various other products, altering the compound's structure and potential biological activity.
Abiotic Transformation Processes (e.g., photolysis, hydrolysis in situ)
Abiotic transformation processes, particularly photolysis and hydrolysis, are significant degradation pathways for tetracycline antibiotics in the environment. nih.gov
Photolysis: Tetracyclines are known to be susceptible to photodegradation, especially in aqueous environments. nih.gov The absorption of light can lead to the cleavage of chemical bonds and the formation of various transformation products. For instance, the photodegradation of oxytetracycline in water is influenced by the irradiation source, with UV-C showing the most efficient degradation. mdpi.com The presence of substances like humic acids and certain inorganic ions in natural waters can affect the rate of photolysis, sometimes acting as photosensitizers or, conversely, as light-screening agents. mdpi.com While specific studies on the photolysis of this compound are scarce, its anhydrotetracycline (B590944) core structure suggests a susceptibility to photodegradation. Anhydrotetracycline itself is known to be photosensitive. researchgate.net
Hydrolysis: Hydrolysis is another key abiotic process that can lead to the degradation of tetracyclines. The rate of hydrolysis is often dependent on pH and temperature. researchgate.net Tetracyclines can undergo epimerization and dehydration reactions, which are pH-dependent. nih.gov The formation of this compound from demeclocycline is itself a result of such transformations, occurring under acidic conditions. Further hydrolysis of this compound could potentially lead to the opening of its ring structures, although specific pathways have not been extensively documented. Studies on cephalosporins have shown that abiotic hydrolysis is a primary elimination process in surface water. nih.gov
Biotic Transformation by Environmental Microorganisms
Microorganisms in soil, sediment, and water play a crucial role in the transformation of tetracycline antibiotics. researchgate.netresearchgate.net Various bacterial and fungal species have been identified that can degrade tetracyclines through different metabolic pathways. nih.gov
The primary biotic degradation pathways for tetracyclines include hydroxylation, demethylation, and the opening of the tetracyclic ring structure. mdpi.com These processes are enzymatic and can significantly reduce the antibacterial activity of the parent compound. For example, the yeast strain Cutaneotrichosporon dermatis has been shown to efficiently degrade tetracycline, doxycycline (B596269), and chlortetracycline, with proposed pathways involving the shedding of methyl and amino groups. nih.gov While direct evidence for the microbial degradation of this compound is limited, it is plausible that environmental microorganisms that degrade other tetracyclines could also transform this compound. The degradation of tetracyclines by microorganisms is a significant route for their removal from the environment. researchgate.net
Formation and Degradation Interplay in Complex Matrices
In complex environmental matrices such as animal manure and sewage sludge, the formation and degradation of this compound are intertwined and influenced by a multitude of factors. researchgate.net Manure, in particular, provides a rich environment for both chemical and microbial transformations.
The acidic conditions that can prevail in manure can facilitate the transformation of the parent compound, demeclocycline, into its epimer and subsequently into this compound. nih.gov Simultaneously, the diverse microbial community present in manure can initiate the biotic degradation of both the parent compound and its transformation products. scimatic.org
Studies on chlortetracycline in cattle manure have shown that a significant portion is transformed into its epimer (4-epi-chlortetracycline) and isomer (isochlortetracycline) during anaerobic digestion. scimatic.org A similar interplay between formation and degradation is expected for demeclocycline and this compound. The high organic matter content in manure can also lead to strong sorption of these compounds, which can affect their bioavailability for microbial degradation and their mobility in the environment. scimatic.org Abiotic degradation of tetracycline and chlortetracycline has been observed in manure, leading to the formation of products like seco-cycline A. nih.gov This highlights the complex interplay of abiotic and biotic processes in determining the ultimate fate of tetracycline derivatives in such matrices.
Emerging Research Directions for 4 Epianhydrodemeclocycline
Advanced Computational Chemistry and Molecular Dynamics Simulations
Currently, specific computational chemistry and molecular dynamics (MD) simulation studies focused exclusively on 4-Epianhydrodemeclocycline are not widely available in peer-reviewed literature. However, these powerful in silico tools represent a significant frontier for understanding its behavior at an atomic level.
Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the fundamental properties of the this compound molecule. These calculations can predict its electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. Such data are crucial for understanding its intrinsic reactivity, stability, and potential for non-covalent interactions with other molecules.
Molecular dynamics simulations offer a way to observe the dynamic behavior of this compound in various environments over time. By simulating the molecule in an aqueous solution, researchers could analyze its conformational flexibility, hydration shell, and solvent-accessible surface area. More advanced simulations could model its interaction with biological targets, such as ribosomes or enzymes, providing insights into potential binding affinities and mechanisms of action or inhibition. These simulations can identify key amino acid residues involved in binding and calculate the free energy of binding, which is a predictor of interaction strength.
Table 1: Potential Data from Computational Studies of this compound
| Computational Method | Predicted Parameter | Scientific Insight |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Electrostatic Potential | Predicts regions of the molecule likely to engage in electrostatic interactions. |
| DFT | HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. |
| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD) | Assesses conformational stability over the simulation time. |
| MD with a Target Protein | Binding Free Energy (e.g., MM-PBSA) | Quantifies the strength of the interaction with a biological target. |
Development of In Vitro Systems for Comprehensive Mechanistic Studies
Detailed mechanistic studies using dedicated in vitro systems are a critical next step for elucidating the specific biological effects of this compound. While it is often considered an impurity or degradation product, its potential to interact with biological machinery necessitates a focused investigation.
The development of cell-free systems, such as isolated ribosomes or specific enzymes, would allow researchers to study direct interactions without the complexity of a cellular environment. For instance, in vitro translation assays could determine if this compound retains any inhibitory activity against bacterial ribosomes, similar to its parent tetracycline (B611298) compounds. Likewise, assays with purified metabolic enzymes (e.g., cytochrome P450s) could reveal its potential as a substrate or inhibitor, shedding light on its metabolic fate and potential for drug-drug interactions.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) stands as a powerful analytical tool for identifying and quantifying this compound and its transformation products in complex biological and environmental samples. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Orbitrap or Time-of-Flight (TOF) analyzers, provide the accuracy and sensitivity needed for comprehensive metabolite profiling.
In a research context, HRMS can be applied to trace the metabolic fate of this compound. When incubated with in vitro systems like liver microsomes or exposed to whole organisms, HRMS can detect novel metabolites formed through biochemical reactions such as hydroxylation, glucuronidation, or demethylation. By comparing the mass spectra of the parent compound with its metabolites, researchers can elucidate the exact structural modifications, thereby mapping its biotransformation pathways.
Untargeted metabolomics approaches using HRMS could also reveal broader systemic effects. By analyzing the complete metabolome of cells or organisms exposed to this compound, scientists can identify significant changes in endogenous metabolite levels. These alterations can provide clues about the biochemical pathways perturbed by the compound, offering a holistic view of its biological impact.
Table 2: Application of HRMS in this compound Research
| HRMS Technique | Research Application | Type of Data Generated |
|---|---|---|
| LC-MS/MS | Metabolite Identification | Fragmentation patterns and exact mass for structural elucidation of biotransformation products. |
| Untargeted Metabolomics | Pathway Analysis | Quantitative changes in endogenous metabolites to identify affected biological pathways. |
Isotope Tracing and Labeling Studies for Pathway Elucidation
Isotope tracing provides an unambiguous method for tracking the metabolic fate of a molecule and elucidating the biochemical pathways in which it participates. By synthesizing this compound with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the journey of the labeled atoms through complex biological systems.
When an isotopically labeled version of this compound is introduced into a biological system (e.g., a cell culture or an animal model), mass spectrometry can distinguish its metabolites from the background of endogenous molecules. This technique is definitive for confirming biotransformation pathways proposed by HRMS studies. For example, if a metabolite shows a mass shift corresponding to the addition of an oxygen atom to the labeled core structure, it confirms a hydroxylation event.
Furthermore, isotope tracing can be used to understand the origin of atoms in degradation products. By placing labels at specific positions on the molecule, scientists can determine which parts of the structure are most susceptible to chemical or enzymatic breakdown. This information is crucial for understanding its stability and persistence in different environments.
Engineering of Biocatalysts for Specific Transformations or Degradation
The field of biocatalysis offers innovative solutions for both the synthesis and degradation of complex molecules like this compound. While research in this specific area is still nascent, the potential is significant.
Directed evolution and rational protein design could be used to engineer enzymes capable of specific transformations. For example, an enzyme could be tailored to efficiently convert residual tetracycline into this compound for use as an analytical standard, or conversely, to modify this compound into a less biologically active or more easily degradable compound. This approach could be vital for bioremediation applications, where engineered microorganisms expressing these biocatalysts could be used to remove tetracycline-class pollutants from soil or water.
Moreover, screening of microbial consortia from environments contaminated with antibiotics may lead to the discovery of naturally occurring enzymes that can degrade this compound. Once identified, the genes for these enzymes can be cloned and optimized to create robust biocatalysts for environmental detoxification or waste treatment processes in pharmaceutical manufacturing.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetracycline |
Q & A
Q. How can researchers validate the specificity of this compound antibodies in immunoassay development?
- Methodology : Perform cross-reactivity studies with structurally related tetracyclines (e.g., demeclocycline, anhydrotetracycline). Use surface plasmon resonance (SPR) to measure binding affinities (KD values) and Western blotting to confirm target selectivity in complex matrices .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Data Analysis : Use tools like R or Python for statistical modeling, ensuring raw data is archived in FAIR-compliant repositories (e.g., nmrXiv for spectroscopic data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
